![molecular formula C10H11N3O2 B2426796 5-Nitro-2-(propylamino)benzonitrile CAS No. 731811-59-9](/img/structure/B2426796.png)
5-Nitro-2-(propylamino)benzonitrile
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Overview
Description
Scientific Research Applications
1. Photoaffinity Labeling Agents
- Tritium-labeled Photoaffinity Labeling Agent : Branchini et al. (1992) synthesized a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent for chloride channels. This agent, derived from 5-Nitro-2-(propylamino)benzonitrile, was used to study epithelial chloride channels, highlighting its role in biochemical research (Branchini et al., 1992).
- Labeling of Human Red Blood Cell Ghosts : Another study by Branchini et al. (1991) developed a photoaffinity analog of 5-Nitro-2-(propylamino)benzonitrile to study chloride efflux in human red blood cell ghosts. This research underscores its utility in investigating membrane proteins and ion channels (Branchini et al., 1991).
2. Chloride Channel Blockers
- Modification of Chloride Ion Transport : Branchini et al. (1995) examined the modification of chloride ion transport in human erythrocyte ghost membranes. They used photoaffinity labeling agents based on the structure of 5-Nitro-2-(propylamino)benzonitrile, revealing insights into the workings of chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1995).
3. Biochemical and Pharmaceutical Research
- Synthesis of Benzimidazole Derivatives : Vasantha et al. (2015) synthesized a series of benzimidazole-5-carboxylate derivatives using a 'one-pot' nitro reductive cyclization reaction involving 5-Nitro-2-(propylamino)benzonitrile. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, demonstrating the compound's relevance in the development of pharmaceutical agents (Vasantha et al., 2015).
4. Other Chemical Syntheses and Applications
- Regiocontrol of Nitrile Oxide Cycloadditions : Kanemasa et al. (1992) discussed the regiocontrol of nitrile oxide cycloadditions, an important reaction in organic chemistry, where derivatives of benzonitrile like 5-Nitro-2-(propylamino)benzonitrile play a crucial role (Kanemasa et al., 1992).
- Electrocatalytic Oxidation of Benzylamine : Wang et al. (2020) explored the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks, indicating potential applications in organic synthesis and industrial processes (Wang et al., 2020).
Mechanism of Action
Mode of Action
It is known that the compound is activated in an f420-dependent manner, resulting in the formation of major metabolites in bacteria .
Biochemical Pathways
It is known that the compound can induce autophagy in macrophages , but the specific pathways and their downstream effects need further investigation .
Pharmacokinetics
The molecular weight of the compound is 205.21 , which may influence its bioavailability.
Result of Action
The compound is known to induce autophagy in macrophages , but the specific molecular and cellular effects need further investigation .
Safety and Hazards
properties
IUPAC Name |
5-nitro-2-(propylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUDRLMEHXUGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(propylamino)benzonitrile |
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